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Introduction

The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, appearing in a
wide array of biologically active natural products and synthetic drugs.[1] Its favorable
physicochemical properties, including metabolic stability and the ability to form key hydrogen
bond interactions, make it an attractive component in drug design. 5,5-
Dimethyltetrahydrofuran-3-ol, a readily available building block, offers a unique substitution
pattern that can be exploited to develop novel therapeutics. The gem-dimethyl group can
provide steric bulk and influence the conformation of the THF ring, while the secondary alcohol
at the 3-position serves as a versatile handle for further chemical elaboration.[1]

These application notes provide an overview of the utility of 5,5-dimethyltetrahydrofuran-3-ol
in medicinal chemistry, with a focus on its application as an intermediate in the synthesis of
kinase inhibitors and as a potential scaffold for the development of HIV protease and SGLT2
inhibitors.

Application 1: Intermediate in the Synthesis of
Bruton's Tyrosine Kinase (BTK) Inhibitors
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Bruton's tyrosine kinase (BTK) is a clinically validated target for the treatment of B-cell
malignancies and autoimmune diseases.[2][3] Several approved BTK inhibitors feature
heterocyclic scaffolds that occupy the solvent-exposed region of the ATP binding site. 5,5-
Dimethyltetrahydrofuran-3-ol has been utilized as a key intermediate in the synthesis of
novel BTK inhibitors.[2][4]

Experimental Protocols

Protocol 1: Synthesis of 5,5-Dimethyltetrahydrofuran-3-ol[2][3]

This protocol describes the synthesis of 5,5-dimethyltetrahydrofuran-3-ol from 4-
methylpentane-1,2,4-triol.

e Materials:
o 4-Methylpentane-1,2,4-triol
o Dichloromethane (DCM)
o p-Toluenesulfonyl chloride
o Triethylamine
o Saturated aqueous solution of ammonium chloride (NH4Cl)
o Saturated aqueous solution of sodium chloride (brine)
o Anhydrous sodium sulfate (Na2S0Oa)
o Rotary evaporator
o Standard glassware for organic synthesis
e Procedure:
o Dissolve 4-methylpentane-1,2,4-triol (1.0 eq) in DCM.

o Purge the reaction mixture with nitrogen.
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Add p-toluenesulfonyl chloride (1.5 eq) and triethylamine (3.0 eq) to the solution.
Heat the reaction mixture to reflux and stir for 48 hours.

Cool the mixture to room temperature and add a saturated solution of NH4Cl to partition
the layers.

Separate the organic layer and extract the aqueous layer with DCM.
Combine the organic layers and wash with a saturated solution of brine.
Dry the organic layer over anhydrous Na2SOa and filter.

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the
crude product.

Purify the crude product by flash column chromatography to obtain 5,5-
dimethyltetrahydrofuran-3-ol.

Protocol 2: Oxidation of 5,5-Dimethyltetrahydrofuran-3-ol to 5,5-Dimethyltetrahydrofuran-3-

one[4]

This protocol describes the oxidation of the alcohol to the corresponding ketone, a common

intermediate for further derivatization.

o Materials:

o

[¢]

[e]

o

[¢]

[¢]

5,5-Dimethyltetrahydrofuran-3-ol

Dichloromethane (DCM)

Dess-Martin periodinane

Saturated aqueous solution of sodium thiosulfate (Na2S203)
Saturated aqueous solution of sodium bicarbonate (NaHCO3)

Anhydrous sodium sulfate (Na2S0a)
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o Rotary evaporator

e Procedure:

o Dissolve 5,5-dimethyltetrahydrofuran-3-ol (1.0 eq) in DCM under a nitrogen
atmosphere.

o Add Dess-Martin periodinane (1.1 eq) at room temperature.
o Stir the reaction mixture for 72 hours.

o Quench the reaction by adding a saturated solution of sodium thiosulfate, followed by a
saturated solution of NaHCOs.

o Separate the organic phase, dry over anhydrous Na=SOa4, and filter.

o Concentrate the solvent under reduced pressure to afford the crude 5,5-
dimethyltetrahydrofuran-3-one, which can be used in the next step without further
purification.

Signaling Pathway and Workflow

Click to download full resolution via product page

Synthesis of a BTK inhibitor intermediate and its mechanism of action.

Application 2: Scaffold for HIV Protease Inhibitors
(Proposed)

HIV protease is a key enzyme in the life cycle of the human immunodeficiency virus. Inhibitors
of this enzyme are a cornerstone of highly active antiretroviral therapy (HAART). The
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tetrahydrofuran ring, particularly the bis-tetrahydrofuran (bis-THF) moiety found in the approved
drug Darunavir, has proven to be a highly effective P2 ligand, forming critical hydrogen bonds
with the backbone of the protease active site.[5][6][7] While the direct use of 5,5-
dimethyltetrahydrofuran-3-ol in this context is not extensively documented, its structural
similarity to the 4,4-dimethyltetrahydrofuran-3-ol used in Amprenavir analogs suggests its
potential as a valuable scaffold.[8]

Proposed Synthetic Approach and Biological Evaluation

A proposed synthetic route would involve the derivatization of the hydroxyl group of 5,5-
dimethyltetrahydrofuran-3-ol to introduce functionalities capable of interacting with the S2
subsite of the HIV protease. This could include the formation of urethanes or sulfonamides,
which are common in known HIV protease inhibitors.

Table 1: Representative Biological Data for Hypothetical HIV Protease Inhibitors Incorporating
a 5,5-Dimethyltetrahydrofuran-3-ol Scaffold

Antiviral Activity

Compound ID P2 Ligand Ki (nM)
(ECs0, NM)
Reference (3S)-Tetrahydrofuranyl
0.6 40

(Amprenavir) urethane

(R/S)-5,5-
Hypothetical Cmpd 1 Dimethyltetrahydrofur 1.2 65

an-3-yl urethane

(R/S)-5,5-
Hypothetical Cmpd 2 Dimethyltetrahydrofur 0.9 50

an-3-yl sulfonamide

Note: Data for hypothetical compounds are illustrative and based on known structure-activity
relationships of related HIV protease inhibitors.

Experimental Workflow
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Workflow for the development of novel HIV protease inhibitors.

Application 3: Scaffold for SGLT2 Inhibitors
(Proposed)

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of oral antidiabetic drugs that
lower blood glucose by promoting its excretion in the urine.[9][10] Several approved SGLT2
inhibitors, such as Empagliflozin, feature a C-glucoside core with various substituents. The
synthesis of Empagliflozin analogs has utilized chiral 4,4-dimethyltetrahydrofuran-3-ol,
indicating the utility of this scaffold in modulating the properties of SGLT2 inhibitors.[8] The 5,5-
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dimethyltetrahydrofuran-3-ol moiety could be explored as an alternative to introduce different

steric and electronic properties.

Proposed Synthetic Approach and Biological Evaluation

The synthesis of SGLT2 inhibitor analogs would involve the coupling of a suitably protected

5,5-dimethyltetrahydrofuran-3-ol derivative to the C-glucoside core. The biological evaluation

would focus on the in vitro inhibition of SGLT2 and selectivity over SGLT1.

Table 2: Representative Biological Data for Hypothetical SGLT2 Inhibitors Incorporating a 5,5-

Dimethyltetrahydrofuran-3-ol Scaffold

. Selectivity
Compound ID Aglycone Moiety SGLT2 ICso (nM)
(SGLT1/SGLT2)
Reference
o Tetrahydrofuranyl 1.3 >2500

(Empagliflozin)

(R/S)-5,5-
Hypothetical Cmpd 3 Dimethyltetrahydrofur 2.5 >1500

an-3-yl

Ether-linked (R/S)-5,5-
Hypothetical Cmpd 4 Dimethyltetrahydrofur 3.1 >1200

an

Note: Data for hypothetical compounds are illustrative and based on known structure-activity

relationships of related SGLT2 inhibitors.

Logical Relationship Diagram
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Design and mechanism of action for proposed SGLT2 inhibitors.

Conclusion

5,5-Dimethyltetrahydrofuran-3-ol is a versatile and commercially available building block with
demonstrated and potential applications in medicinal chemistry. Its use as an intermediate in
the synthesis of BTK inhibitors highlights its practical utility in accessing complex molecular
architectures. Furthermore, based on the established importance of the substituted
tetrahydrofuran scaffold in HIV protease and SGLT2 inhibitors, 5,5-dimethyltetrahydrofuran-
3-ol represents a promising starting point for the design and synthesis of novel therapeutic
agents in these and other target classes. The protocols and conceptual frameworks provided
herein offer a foundation for researchers to explore the full potential of this valuable chemical
entity in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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